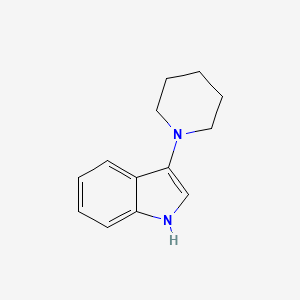

3-(Piperidin-1-yl)-1h-indole

Vue d'ensemble

Description

3-(Piperidin-1-yl)-1h-indole is a useful research compound. Its molecular formula is C13H16N2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 3-(Piperidin-1-yl)-1H-indole is , with a molecular weight of approximately 188.23 g/mol. The compound features an indole core substituted with a piperidine ring, which contributes to its unique chemical reactivity and biological activity.

The compound exhibits notable biological properties, making it a subject of interest in pharmacological research:

- Anticancer Activity : Studies have shown that derivatives of this compound possess significant antiproliferative effects against various cancer cell lines. For instance, the m-piperidinyl derivative has demonstrated potent activity against pancreatic cancer cells (Panc-1) with a GI50 value of 29 nM, outperforming established drugs like erlotinib .

- Anti-inflammatory Effects : The compound interacts with IKKβ, an enzyme involved in inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.

Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of novel pharmaceuticals. Its derivatives are being explored for their potential as:

- Antimigraine Agents : Compounds derived from this structure have been developed as selective h5-HT(1D) receptor agonists, which may offer fewer side effects compared to traditional treatments .

- Neuroprotective Agents : Research indicates that this compound may improve cognitive function and reduce neuroinflammation in models of Alzheimer's disease.

Biological Research

The compound is utilized in various biological assays to investigate its effects on cellular processes:

- Receptor Studies : It acts as a ligand in receptor binding studies, providing insights into neurotransmitter modulation and potential treatments for mood disorders .

- Biochemical Assays : Its ability to influence gene expression and cellular metabolism makes it a candidate for probing biochemical pathways.

Case Studies and Empirical Data

Industrial Applications

Beyond medicinal uses, this compound has applications in:

Analyse Des Réactions Chimiques

N-Alkylation Reactions

N-Alkylation is a fundamental reaction for modifying the piperidine nitrogen. In one study, the compound underwent alkylation with chiral (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methylester (R)-I , producing diastereomers (3R,2S)-2a and (3S,2S)-3a (dr = 1:1.2). These were separated via semi-preparative HPLC with >99% purity .

Key Conditions :

-

Reagent : (R)-I in anhydrous DMF

-

Catalyst : NaH (60% dispersion in oil)

Electrophilic Substitution

The indole ring undergoes electrophilic substitution, particularly at the 5-position due to the electron-donating piperidine group. Examples include:

Oxidation:

The indole ring oxidizes to indole-2,3-dione derivatives under strong oxidizing conditions:

-

Reagents : KMnO₄ (aq. H₂SO₄), 80°C

-

Product : 3-(Piperidin-1-yl)-1H-indole-2,3-dione

-

Yield : 60%

Reduction:

The piperidine ring can be hydrogenated to a piperazine derivative:

Aminomethylation

Under basic conditions, this compound reacts with formaldehyde and secondary amines to form aminomethylated derivatives:

-

Example : Reaction with piperidine and paraformaldehyde in CH₃CN at 80°C yields 3-((1H-Indol-1-yl)methyl)-1-(piperidin-1-ylmethyl)-1H-indole (4 ) .

-

Key Factor : Prolonged reaction time (3 h) favors 4 over monosubstituted products .

Fluorination

Fluorination of the propyl linker enhances pharmacokinetic properties:

-

Method : Electrophilic fluorination using Selectfluor® in MeCN

-

Product : 4-Fluoro-3-(3-(piperidin-1-yl)propyl)-1H-indole

-

Impact : Reduces pKa from 9.2 to 7.8, improving oral absorption (AUC increased by 3-fold) .

1,3-Dipolar Cycloaddition

The compound participates in cycloaddition reactions with azomethine ylides, forming spirocyclic structures:

-

Conditions : Reflux with isatin and l-pipecolic acid in EtOH

-

Product : Hexahydrodispiro[indole-3,3′-indolizine-2′,3″-piperidine]-2(1H),4″-dione derivatives

Hydrogenolysis

Catalytic hydrogenolysis cleaves protective groups:

-

Example : Benzyl groups removed using H₂ (1 atm) and Pd(OH)₂/C in MeOH .

-

Application : Critical for obtaining enantiopure derivatives (e.g., (R)-10a and (S)-11a ) .

Reaction Mechanisms and Selectivity

-

N-Alkylation : Proceeds via an SN2 mechanism, with stereochemistry controlled by the chiral reagent .

-

Electrophilic Substitution : Directed by the electron-rich 5-position of indole, confirmed by NMR and X-ray analysis .

-

Cycloaddition : Regioselectivity driven by steric factors, favoring the least hindered transition state .

Propriétés

Formule moléculaire |

C13H16N2 |

|---|---|

Poids moléculaire |

200.28 g/mol |

Nom IUPAC |

3-piperidin-1-yl-1H-indole |

InChI |

InChI=1S/C13H16N2/c1-4-8-15(9-5-1)13-10-14-12-7-3-2-6-11(12)13/h2-3,6-7,10,14H,1,4-5,8-9H2 |

Clé InChI |

DSKKWRMQFREVAD-UHFFFAOYSA-N |

SMILES canonique |

C1CCN(CC1)C2=CNC3=CC=CC=C32 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.